Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-
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Overview
Description
6-(methylthio)isothiazolo[3,4-d]pyrimidin-3-amine is a heterocyclic compound that features a unique structure combining an isothiazole ring fused with a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylthio)isothiazolo[3,4-d]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole derivatives with suitable reagents to form the isothiazole ring, followed by further functionalization to introduce the methylthio group and the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(methylthio)isothiazolo[3,4-d]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The isothiazole and pyrimidine rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole or pyrimidine rings .
Scientific Research Applications
6-(methylthio)isothiazolo[3,4-d]pyrimidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(methylthio)isothiazolo[3,4-d]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrimido[4,5-d]pyrimidine: Known for its biological significance and applications in medicinal chemistry
Uniqueness
6-(methylthio)isothiazolo[3,4-d]pyrimidin-3-amine is unique due to its specific combination of an isothiazole ring with a pyrimidine ring and the presence of a methylthio group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
55441-30-0 |
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Molecular Formula |
C6H6N4S2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
6-methylsulfanyl-[1,2]thiazolo[3,4-d]pyrimidin-3-amine |
InChI |
InChI=1S/C6H6N4S2/c1-11-6-8-2-3-4(7)12-10-5(3)9-6/h2H,7H2,1H3 |
InChI Key |
WNVJBDNRJWMXPY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NSC(=C2C=N1)N |
Origin of Product |
United States |
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